2-[(4-Iodophenyl)amino]acetohydrazide
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Overview
Description
2-[(4-Iodophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an iodine atom attached to a phenyl ring, an amino group, and an acetohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-[(4-Iodophenyl)amino]acetohydrazide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The iodine atom and the acetohydrazide moiety play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: Similar structure but lacks the acetohydrazide moiety.
Acetohydrazide: Lacks the phenyl ring and iodine atom.
Phenylhydrazine: Similar hydrazide structure but without the iodine substitution.
Uniqueness
2-[(4-Iodophenyl)amino]acetohydrazide is unique due to the presence of both the iodine atom and the acetohydrazide moiety, which confer specific reactivity and binding properties. This makes it particularly useful in proteomics research and other applications where these properties are advantageous .
Properties
IUPAC Name |
2-(4-iodoanilino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNTTLCBOXYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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